1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one is an organic compound that belongs to the class of pyridines It is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
The synthesis of 1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,5-dichloropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-4-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(3,5-Dichloropyridin-4-yl)ethanol:
3-(5’-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles: These compounds are potent inhibitors of fibroblast growth factor receptors and have significant therapeutic potential.
Imidazole-containing compounds: These compounds have diverse biological activities and are used in various therapeutic applications.
Properties
Molecular Formula |
C7H2Cl2F3NO |
---|---|
Molecular Weight |
243.99 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-3-1-13-2-4(9)5(3)6(14)7(10,11)12/h1-2H |
InChI Key |
HWZNJBCVIJVGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.